molecular formula C13H22Cl3N3O2 B15188357 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride CAS No. 86979-78-4

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride

Cat. No.: B15188357
CAS No.: 86979-78-4
M. Wt: 358.7 g/mol
InChI Key: HLNXUUXFJUWDLJ-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of pyridine, oxazine, and morpholine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride stands out due to its unique combination of structural elements. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86979-78-4

Molecular Formula

C13H22Cl3N3O2

Molecular Weight

358.7 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C13H19N3O2.3ClH/c1-2-12-13(14-3-1)16(8-11-18-12)5-4-15-6-9-17-10-7-15;;;/h1-3H,4-11H2;3*1H

InChI Key

HLNXUUXFJUWDLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl

Origin of Product

United States

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